(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine is a complex organic compound characterized by the presence of two pyrrole rings and hydroxylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine typically involves the condensation of 2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethanone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity, including its ability to interact with enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. It may also be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic application.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine
- This compound derivatives
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its dual pyrrole rings and hydroxylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in certain applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N4O2/c15-13-9(7-3-1-5-11-7)10(14-16)8-4-2-6-12-8/h1-6,11-12,15-16H/b13-9+,14-10+ |
InChI Key |
RWEVLQPDIPJDNJ-UTLPMFLDSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CN2 |
Canonical SMILES |
C1=CNC(=C1)C(=NO)C(=NO)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.